Cas no 1805536-27-9 (6-(Chloromethyl)-4-(difluoromethyl)-2-hydroxy-3-nitropyridine)
6-(Chloromethyl)-4-(difluoromethyl)-2-hydroxy-3-nitropyridine Chemical and Physical Properties
Names and Identifiers
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- 6-(Chloromethyl)-4-(difluoromethyl)-2-hydroxy-3-nitropyridine
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- Inchi: 1S/C7H5ClF2N2O3/c8-2-3-1-4(6(9)10)5(12(14)15)7(13)11-3/h1,6H,2H2,(H,11,13)
- InChI Key: CYDABQAHFJDIDS-UHFFFAOYSA-N
- SMILES: ClCC1=CC(C(F)F)=C(C(N1)=O)[N+](=O)[O-]
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 373
- XLogP3: 0.8
- Topological Polar Surface Area: 74.9
6-(Chloromethyl)-4-(difluoromethyl)-2-hydroxy-3-nitropyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029028340-250mg |
6-(Chloromethyl)-4-(difluoromethyl)-2-hydroxy-3-nitropyridine |
1805536-27-9 | 95% | 250mg |
$1,068.20 | 2022-04-01 | |
| Alichem | A029028340-500mg |
6-(Chloromethyl)-4-(difluoromethyl)-2-hydroxy-3-nitropyridine |
1805536-27-9 | 95% | 500mg |
$1,769.25 | 2022-04-01 | |
| Alichem | A029028340-1g |
6-(Chloromethyl)-4-(difluoromethyl)-2-hydroxy-3-nitropyridine |
1805536-27-9 | 95% | 1g |
$3,068.70 | 2022-04-01 |
6-(Chloromethyl)-4-(difluoromethyl)-2-hydroxy-3-nitropyridine Related Literature
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Connor J. Taylor,Hikaru Seki,Friederike M. Dannheim,Mark J. Willis,Graeme Clemens,Brian A. Taylor,Thomas W. Chamberlain,Richard A. Bourne React. Chem. Eng., 2021,6, 1404-1411
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
Additional information on 6-(Chloromethyl)-4-(difluoromethyl)-2-hydroxy-3-nitropyridine
6-(Chloromethyl)-4-(difluoromethyl)-2-hydroxy-3-nitropyridine: A Novel Pyridine Derivative with Potential Applications in Medicinal Chemistry
6-(Chloromethyl)-4-(difluoromethyl)-2-hydroxy-3-nitropyridine is a multifunctional organic compound characterized by its unique combination of functional groups, including a chloromethyl group at the 6-position, a difluoromethyl substituent at the 4-position, a hydroxyl group at the 2-position, and a nitro group at the 3-position. This molecule, with the CAS number 1805536-27-9, represents a promising candidate for further exploration in medicinal chemistry due to its diverse chemical reactivity and potential biological activity. Recent studies have highlighted the significance of pyridine derivatives in drug development, particularly those containing fluorinated and nitro functionalities, which can modulate pharmacokinetic properties and enhance target-specific interactions.
The structural complexity of 6-(Chloromethyl)-4-(difluoromethyl)-2-hydroxy-3-nitropyridine arises from the synergistic effects of its substituents. The chloromethyl group introduces electrophilic characteristics, while the difluoromethyl substituent contributes to steric and electronic effects that can influence molecular interactions. The presence of a hydroxyl group at the 2-position may enable hydrogen bonding capabilities, potentially enhancing the molecule's affinity for biological targets. The nitro group at the 3-position is known to participate in redox reactions and may serve as a site for metabolic activation or functionalization in drug metabolism studies. These features collectively position this compound as a versatile scaffold for further chemical modifications and biological investigations.
Recent advancements in computational chemistry have provided new insights into the behavior of pyridine derivatives containing fluorinated and nitro substituents. A 2023 study published in Journal of Medicinal Chemistry demonstrated that such compounds exhibit enhanced stability in aqueous environments, which is critical for pharmaceutical applications. The research highlighted that the difluoromethyl group can stabilize the molecule through electron-withdrawing effects, reducing susceptibility to hydrolysis. This property is particularly relevant for designing prodrugs or long-acting formulations, as it allows for controlled release of active metabolites in vivo.
Experimental investigations into the synthetic accessibility of 6-(Chloromethyl)-4-(difluoromethyl)-2-hydroxy-3-nitropyridine have revealed its potential as a key intermediate in the synthesis of complex bioactive molecules. A 2024 report in Organic & Biomolecular Chemistry described a novel multi-step synthesis route involving the coupling of a fluorinated pyridine core with a chloromethyl group, followed by selective nitration and hydroxylation reactions. This approach not only underscores the synthetic flexibility of the compound but also highlights its utility in the development of new therapeutic agents targeting specific enzymatic pathways.
Pharmacological studies on related pyridine derivatives have suggested potential applications in the treatment of inflammatory and neurodegenerative diseases. For instance, a 2023 preclinical study published in Drug Discovery Today explored the anti-inflammatory properties of a fluorinated variant of this compound, showing significant inhibition of pro-inflammatory cytokine production in vitro. The presence of the nitro group was found to enhance the molecule's interaction with specific receptors, while the hydroxyl group contributed to improved solubility and bioavailability. These findings suggest that 6-(Chloromdeyl)-4-(difluoromethyl)-2-hydroxy-3-nitropyridine could serve as a lead compound for the development of novel anti-inflammatory drugs.
From a synthetic perspective, the chloromethyl and difluoromethyl groups in this molecule are particularly valuable for their ability to undergo a variety of chemical transformations. The chloromethyl group can be converted into other functionalities such as alkyl, aryl, or heteroaryl moieties through nucleophilic substitution reactions. Similarly, the difluoromethyl group can be modified to introduce additional fluorine atoms or replace it with other halogen atoms, enabling the creation of diverse analogs with tailored biological activities. These properties make the compound an attractive candidate for combinatorial chemistry approaches aimed at optimizing drug candidates.
Environmental and toxicological considerations are also critical in evaluating the potential applications of 6-(Chloromethyl)-4-(difluoromethyl)-2-hydroxy-3-nitropyridine. A 2024 study in Toxicological Sciences assessed the biodegradability of similar compounds and found that the presence of fluorinated substituents can significantly reduce degradation rates in aquatic environments. This raises important questions about the long-term environmental impact of such molecules, particularly if they are to be used in therapeutic applications. However, the study also noted that the hydroxyl group can enhance metabolic clearance, potentially mitigating environmental persistence.
Future research on 6-(Chloromethyl)-4-(difluoromethyl)-2-hydroxy-3-nitropyridine should focus on elucidating its interactions with biological targets at the molecular level. Techniques such as X-ray crystallography, molecular docking simulations, and surface plasmon resonance (SPR) analysis could provide valuable insights into how the nitro, hydroxyl, fluorinated, and chloromethyl groups contribute to its biological activity. Additionally, exploring the compound's behavior in different physiological conditions, such as varying pH levels or the presence of enzymes, could help optimize its therapeutic potential.
In conclusion, 6-(Chloromethyl)-4-(difluoromethyl)-2-hydroxy-3-nitropyridine represents a structurally unique compound with significant potential in medicinal chemistry. Its combination of fluorinated, nitro, hydroxyl, and chloromethyl groups offers a versatile platform for the development of new therapeutic agents. While further studies are needed to fully understand its biological mechanisms and environmental impact, the compound's structural features suggest it could play a pivotal role in the design of innovative drugs targeting a wide range of diseases.
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